Trisodium dicarboxymethyl alaninate, L-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chelating Agent

- L-α-ADA is a tetradentate chelating agent. This means it can form stable complexes by binding to metal ions with four donor sites. PubChem: Trisodium dicarboxymethyl alaninate, L-:

- This property makes it useful in various research applications, such as:

- Isolating and purifying specific metal ions from mixtures [scientific literature search on application of L-tri-sodium salt of N-(carboxymethyl)-iminodiacetic acid for metal ion separation]

- Studying metal ion interactions with biological molecules [scientific literature search on application of L-α-alaninediacetic acid for studying metal-protein interactions]

Biodegradable Alternative

- L-α-ADA is considered to be more biodegradable than similar chelating agents. Wikipedia: Trisodium dicarboxymethyl alaninate:

- This makes it an attractive option for research applications where environmental impact is a concern. Biodegradability can be a factor when considering disposal methods or potential environmental effects during research.

Other Potential Applications

- Research suggests L-α-ADA may have applications in other areas, such as drug delivery systems and catalysis. However, more research is needed to determine its full potential in these fields. [scientific literature search on application of L-α-alaninediacetic acid for drug delivery]

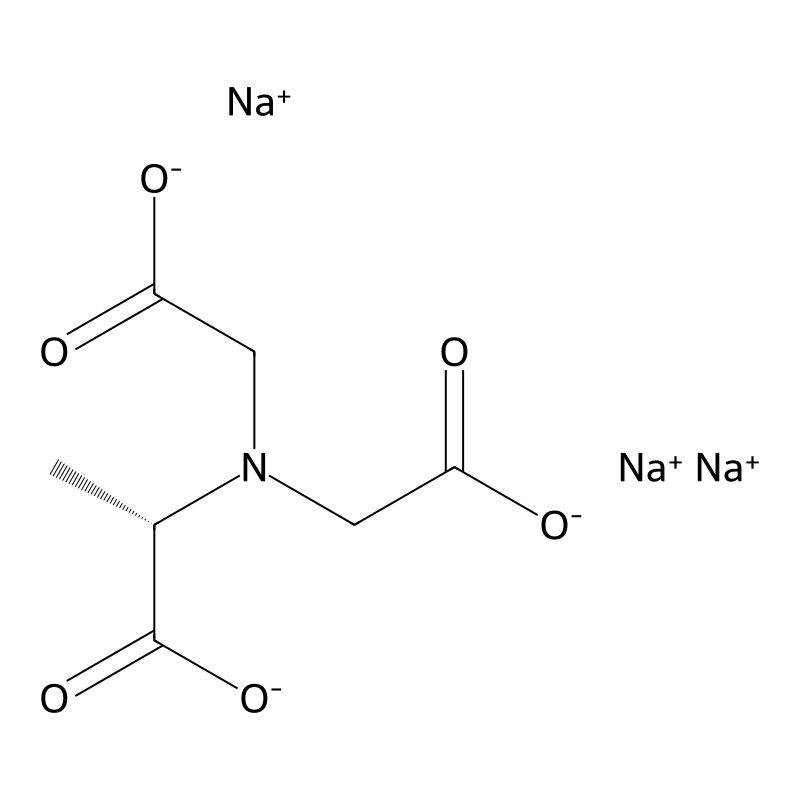

Trisodium dicarboxymethyl alaninate, L- is a trisodium salt derived from N-(1-carboxyethyl)iminodiacetic acid, classified as a tetradentate complexing agent. Its molecular formula is and it has a molecular weight of approximately 271.11 g/mol. The compound features three sodium ions that balance the negative charges from its carboxylate groups, allowing it to form stable chelate complexes with divalent and trivalent metal ions, such as calcium and magnesium .

The primary function of L-ADA is metal chelation. It forms stable complexes with metal cations, effectively sequestering them and altering their reactivity. This property makes L-ADA useful in various applications, including:

- Chelation: It forms stable 1:1 chelate complexes with metal ions, effectively sequestering them from participating in unwanted reactions. This reaction can be represented as:where represents the metal cation and is its charge.

- Hydrolysis: Under acidic conditions, it can hydrolyze to release the iminodiacetic acid derivative. This reaction is significant in environments where the presence of free metal ions can lead to issues like scaling or discoloration.

Trisodium dicarboxymethyl alaninate, L- exhibits notable biological activity primarily through its ability to chelate metal ions. This property is beneficial in various biological contexts, including:

- Sequestration of Metal Ions: By binding with metal ions, it prevents them from catalyzing harmful reactions that could lead to cellular damage or toxicity.

- Biodegradability: The compound is readily biodegradable, making it environmentally friendly and safe for use in biological systems .

The synthesis of Trisodium dicarboxymethyl alaninate, L- typically involves the following steps:

- Double Cyanomethylation: Racemic α-DL-alanine is reacted with methanal and hydrogen cyanide to form an intermediate.

- Hydrolysis: The intermediate diacetonitrile undergoes hydrolysis to yield the trisodium salt.

- Acidification: The product is then acidified using mineral acids to obtain the final compound.

An alternative synthesis method includes reacting L-alanine with chloroacetic acid in the presence of sodium hydroxide:

textL-alanine + 2 ClCH2COOH + 3 NaOH → Na3(O2CCH2N(CH(CH3)COOH)CH2COO-) + 3 H2O

This method emphasizes simplicity and cost-effectiveness by utilizing inexpensive raw materials .

Trisodium dicarboxymethyl alaninate, L- is utilized in various fields due to its chelating properties:

- Agriculture: Used as a chelating agent in fertilizers to enhance nutrient availability.

- Industrial Cleaning: Effective in formulations for cleaning agents due to its ability to bind metal ions that cause scaling and discoloration.

- Pharmaceuticals: Investigated for potential applications in drug formulations where metal ion control is critical .

Studies have shown that Trisodium dicarboxymethyl alaninate, L- interacts effectively with various metal ions, enhancing their solubility and bioavailability. Its ability to form stable complexes makes it particularly useful in environments where free metal ions could lead to adverse reactions. The compound's interactions have been studied in both aqueous solutions and biological systems, highlighting its versatility as a chelating agent.

Trisodium dicarboxymethyl alaninate, L- shares structural similarities with other chelating agents but stands out due to its unique properties. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | Tetradentate | Stronger chelation capacity; more toxic |

| Nitrilotriacetic Acid | Tridentate | Less biodegradable; used in industrial applications |

| Diethylenetriaminepentaacetic Acid | Pentadentate | Higher stability constants; more complex synthesis |

| Trisodium N-(1-carboxylatoethyl)iminodiacetate | Tetradentate | Non-toxic; readily biodegradable |

Trisodium dicarboxymethyl alaninate, L-'s non-toxic nature and biodegradability make it particularly appealing for applications in agriculture and pharmaceuticals compared to its counterparts .